![molecular formula C18H19ClN2O3 B5529152 2-(4-chlorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5529152.png)
2-(4-chlorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes, often starting with hydroxyphenylacetic acid or other related compounds. For example, a new class of biologically active 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides was synthesized from hydroxyphenylacetic acid, characterized by IR, 1H NMR, and mass spectral studies (Jayadevappa et al., 2012). Similarly, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using a reaction of 4-chlorophenol on N-phenyl dichloroacetamide, indicating the versatility of approaches in synthesizing acetamide derivatives (Jian-wei, 2009).
Molecular Structure Analysis
Molecular docking and structure analysis are essential in understanding the interaction of such compounds with biological targets. For instance, compound 1 (2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide) exhibited significant σ1 receptor affinity, as demonstrated through molecular docking into the σ1 receptor's ligand binding pocket, revealing critical interactions with key residues (Navarrete-Vázquez et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including hydrolysis, isomerization, and cyclization, under different conditions. The study of these reactions provides insight into their reactivity and potential mechanisms of action in biological systems. For example, the alkaline hydrolysis of N-(2-formyl and -acetylphenyl)acetamides and related compounds has been studied, providing valuable information about the mechanisms and kinetics of these reactions (Bowden et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments and its formulation for potential applications. For instance, the crystal structures of similar compounds, like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, have been determined, highlighting the importance of intermolecular interactions in their solid-state organization (Narayana et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-14-1-7-17(8-2-14)24-13-18(22)20-15-3-5-16(6-4-15)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIJTHRFRQWFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |
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